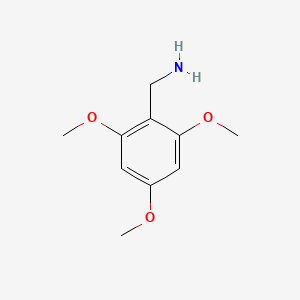

(2,4,6-Trimethoxyphenyl)methanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,4,6-trimethoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-12-7-4-9(13-2)8(6-11)10(5-7)14-3/h4-5H,6,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEWBOZDQQISMJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)CN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350789 | |

| Record name | (2,4,6-trimethoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77648-20-5 | |

| Record name | (2,4,6-trimethoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,4,6-trimethoxyphenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2,4,6 Trimethoxyphenyl Methanamine

Established Synthetic Routes

Established methods for the synthesis of (2,4,6-Trimethoxyphenyl)methanamine primarily rely on well-documented and reliable chemical transformations. These routes are characterized by their predictability and widespread use in organic synthesis.

Reductive Amination Protocols and Conditions

Reductive amination is a cornerstone for the synthesis of amines, including this compound. This method typically involves the reaction of a carbonyl compound, in this case, 2,4,6-trimethoxybenzaldehyde (B41885), with an amine source in the presence of a reducing agent. The reaction proceeds via an imine intermediate which is then reduced to the final amine.

A range of reducing agents can be employed for this transformation. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. The choice of the reducing agent and solvent system can significantly influence the reaction's efficiency and selectivity. For instance, milder reducing agents are often preferred to avoid the reduction of the starting aldehyde. The use of borane-trimethylamine complex has been noted as an efficient reducing agent for selective methylation and formylation of amines, highlighting the versatility of borane derivatives in reductive amination processes. organic-chemistry.org Similarly, stannous chloride in conjunction with polymethylhydrosiloxane (PMHS) has been used for the chemoselective reductive amination of various carbonyl compounds. organic-chemistry.org While specific protocols for this compound are not extensively detailed in the provided results, the general principles of reductive amination are directly applicable.

Table 1: General Reductive Amination Conditions

| Carbonyl Source | Amine Source | Reducing Agent | Solvent | Typical Conditions |

|---|---|---|---|---|

| Aldehyde/Ketone | Ammonia/Primary Amine | NaBH₄, NaBH₃CN, H₂/Catalyst | Methanol, Ethanol, THF | Room Temperature to Reflux |

| Aldehyde/Ketone | Aromatic Amines | Polymethylhydrosiloxane (PMHS) | Methanol | Catalyzed by SnCl₂ organic-chemistry.org |

Multi-Component Reaction Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all reactants, offer an efficient pathway to complex molecules. nih.gov While specific MCRs for the direct synthesis of this compound are not explicitly detailed, isocyanide-based MCRs like the Ugi or Passerini reactions represent plausible strategies. nih.gov

For example, a theoretical Ugi reaction could involve 2,4,6-trimethoxybenzaldehyde, an amine (like ammonia), an isocyanide, and a carboxylic acid to generate an α-acylamino amide derivative, which could then be further transformed to yield the target amine. The efficiency and atom economy of MCRs make them an attractive, albeit less documented, approach for this specific synthesis.

Advanced Synthetic Techniques

Metal-Free Catalysis in this compound Synthesis

A significant trend in modern organic synthesis is the move away from transition-metal catalysts to reduce cost, toxicity, and environmental impact. researchgate.net A novel, efficient method for the synthesis of 2,4,6-trimethoxybenzylamine has been developed utilizing a metal-free reagent. biosynth.com This reaction is catalyzed by a mixture of 1,3-dibromo-1,1-dichloroethene and 2-chloropropane. biosynth.com This approach aligns with the principles of green chemistry by avoiding heavy metals. Another example of a potent metal-free catalyst in organic synthesis is Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP), which has been shown to catalyze reactions like the nitroaldol (Henry) reaction and oxa-Michael reactions under mild conditions. researchgate.netrsc.org While not directly applied to the reductive amination for this specific compound, the high basicity and catalytic activity of TTMPP suggest its potential in developing new metal-free synthetic routes. researchgate.net

Optimization Strategies for Scalable Synthesis

For the large-scale production of this compound, optimization of the synthetic route is crucial. A key aspect of this is the efficient and high-yield synthesis of its precursor, 2,4,6-trimethoxybenzaldehyde. A documented procedure for preparing this aldehyde involves the Vilsmeier-Haack reaction using 1,3,5-trimethoxybenzene, N,N-dimethylformamide, and phosphoryl chloride at low temperatures, achieving a 98% yield. chemicalbook.com

Table 2: Scalable Synthesis of 2,4,6-Trimethoxybenzaldehyde

| Starting Material | Reagents | Conditions | Yield |

|---|

Precursors and Building Blocks Utilized in Synthetic Pathways

The synthesis of this compound relies on a set of key precursors and building blocks. The selection of these starting materials is dictated by the chosen synthetic route.

The primary and most crucial precursor is 2,4,6-trimethoxybenzaldehyde . This aldehyde provides the carbon skeleton and the characteristic trimethoxyphenyl group of the final product. As mentioned, it can be synthesized in high yield from 1,3,5-trimethoxybenzene . chemicalbook.com

For the reductive amination pathway, a source of nitrogen is required. This is typically ammonia (or an equivalent like ammonium (B1175870) formate or aqueous ammonia) which acts as the nucleophile to form the intermediate imine. organic-chemistry.org

In the context of multi-component reactions, a wider variety of building blocks would be necessary. For a hypothetical Ugi synthesis, in addition to the aldehyde and ammonia, an isocyanide (e.g., tert-butyl isocyanide) and a carboxylic acid (e.g., acetic acid) would be required.

Table 3: Key Precursors and Their Roles

| Precursor/Building Block | Chemical Structure | Role in Synthesis |

|---|---|---|

| 1,3,5-Trimethoxybenzene | C₉H₁₂O₃ | Starting material for the synthesis of the key aldehyde precursor. chemicalbook.com |

| 2,4,6-Trimethoxybenzaldehyde | C₁₀H₁₂O₄ | The primary electrophile, providing the carbon framework for the final product. chemicalbook.com |

| Ammonia (or equivalent) | NH₃ | Nitrogen source in reductive amination, forming the amine group. |

| Reducing Agents (e.g., NaBH₄) | Various | Required to reduce the imine intermediate in reductive amination. |

Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways of 2,4,6 Trimethoxyphenyl Methanamine

Reactivity of the Primary Amine Functional Group

The primary amine (-NH₂) group attached to the benzylic carbon is a key site of reactivity. The nitrogen atom possesses a lone pair of electrons, rendering it both basic and nucleophilic. libretexts.org This allows it to readily participate in reactions with a wide range of electrophiles.

(2,4,6-Trimethoxyphenyl)methanamine readily undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides to form stable N-substituted amides. The reaction proceeds through a nucleophilic addition-elimination mechanism. savemyexams.comdocbrown.info

Mechanism:

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.ukchemguide.co.uk This initial addition breaks the pi bond of the carbonyl group, forming a tetrahedral intermediate with a negatively charged oxygen and a positively charged nitrogen. docbrown.info

Elimination: The tetrahedral intermediate is unstable. The carbon-oxygen double bond reforms, and in the process, the chloride ion is eliminated as a leaving group. chemguide.co.ukchemguide.co.uk

Deprotonation: A base, often a second molecule of the amine reactant, removes a proton from the positively charged nitrogen atom to yield the final, neutral amide product and an ammonium (B1175870) salt. libretexts.org

This reaction is typically vigorous and results in the formation of N-(2,4,6-trimethoxybenzyl)amides. For example, the reaction with ethanoyl chloride produces N-(2,4,6-trimethoxybenzyl)ethanamide.

The primary amine of this compound can be alkylated by reaction with alkyl halides. However, the direct alkylation of primary amines often leads to poor selectivity and the formation of a mixture of secondary amines, tertiary amines, and even quaternary ammonium salts. This is because the secondary amine product is often more nucleophilic than the starting primary amine, leading to further alkylation. researchgate.net

To achieve selective mono-alkylation, specific strategies and reaction conditions are employed. One effective method involves using the amine hydrobromide salt in the presence of a base. This controls the concentration of the free primary amine, and the secondary amine product remains protonated and less reactive. researchgate.net Another approach utilizes specific base systems, such as cesium hydroxide, which has been shown to promote selective mono-N-alkylation of primary amines. google.com

| Alkylating Agent | Base | Solvent | Product Selectivity (Secondary:Tertiary) | Yield of Secondary Amine |

|---|---|---|---|---|

| n-Butylbromide | Triethylamine | DMF | 87 : 9 | 76% |

| n-Butylbromide | DIPEA | DMF | 89 : 8 | 77% |

| n-Butylbromide | DMAP | DMF | 93 : 4 | 79% |

| 1-Bromooctane | Cesium Hydroxide | DMSO | Mainly Secondary | High |

Table 1: Representative conditions for the selective mono-N-alkylation of benzylamine, a structural analog of this compound. Data adapted from studies on benzylamine hydrobromide and related systems. researchgate.netgoogle.com

As a primary amine, this compound functions as a potent nucleophile in various substitution reactions. The lone pair of electrons on the nitrogen atom can attack electron-deficient (electrophilic) centers, leading to the formation of a new carbon-nitrogen bond. masterorganicchemistry.com This reactivity is fundamental to its role in the synthesis of more complex molecules.

For instance, in Sₙ2 reactions with primary alkyl halides, the amine acts as the nucleophile, displacing the halide leaving group. This is the fundamental process underlying the alkylation reactions discussed previously. The amine can also participate in nucleophilic addition reactions to carbonyl compounds and ring-opening reactions of epoxides. The rate and success of these reactions depend on the steric hindrance around both the nucleophilic nitrogen and the electrophilic carbon, as well as the reaction solvent and temperature.

Reactivity of the 2,4,6-Trimethoxyphenyl Aromatic Ring

The aromatic ring of this compound is exceptionally electron-rich. This is due to the powerful electron-donating effect of the three methoxy (B1213986) (-OCH₃) groups, which activate the ring towards electrophilic attack through resonance. libretexts.org The methoxy groups are strongly ortho, para-directing substituents. In this specific substitution pattern, all positions ortho and para to any given methoxy group are occupied by either another methoxy group or the aminomethyl substituent. This results in an extremely high electron density within the ring, making it highly susceptible to reaction with electrophiles.

Nitration: The nitration of highly activated aromatic rings occurs readily. The reaction of this compound with a mixture of concentrated nitric acid and sulfuric acid is expected to proceed rapidly, even under mild conditions. libretexts.orgchemguide.co.uk The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). chemistrysteps.comlibretexts.org The electron-rich aromatic ring then attacks the nitronium ion. Given the substitution pattern, the electrophile will substitute at one of the two equivalent available positions (C3 or C5), which are ortho and para to the activating methoxy groups. This would lead to the formation of 1-(aminomethyl)-2,4,6-trimethoxy-3-nitrobenzene.

Sulfonation: Sulfonation occurs by reaction with sulfur trioxide (SO₃), often using fuming sulfuric acid (a solution of SO₃ in H₂SO₄). libretexts.org The electrophile is SO₃ (or protonated SO₃). Studies on the analogous compound 1,3,5-trimethoxybenzene show that it readily undergoes sulfonation to yield 1,3,5-trimethoxybenzene-2-sulfonic acid. researchgate.net Further sulfonation can lead to the disubstituted product. researchgate.net By analogy, this compound is expected to be highly reactive towards sulfonation, yielding the corresponding sulfonic acid at the C3 or C5 position. A key feature of aromatic sulfonation is its reversibility, which can be achieved by treatment with hot aqueous acid. libretexts.org

| Substrate | Reaction | Major Product(s) |

|---|---|---|

| 1,3,5-Trimethoxybenzene | Sulfonation (SO₃) | 1,3,5-Trimethoxybenzene-2-sulfonic acid |

| 1,3,5-Trimethoxybenzene | Further Sulfonation (SO₃) | 1,3,5-Trimethoxybenzene-2,4-disulfonic acid |

| Anisole (-OCH₃) | Nitration (HNO₃/H₂SO₄) | ~30-40% ortho, ~60-70% para |

| Nitrobenzene (-NO₂) | Nitration (HNO₃/H₂SO₄) | ~90-95% meta |

Table 2: Products of Electrophilic Aromatic Substitution for 1,3,5-Trimethoxybenzene and other relevant substituted benzenes, illustrating directing effects. libretexts.orgresearchgate.net

Oxidation: The this compound molecule has two primary sites susceptible to oxidation: the primary amine and the electron-rich aromatic ring.

Amine Oxidation: The oxidation of benzylamines can yield various products depending on the oxidant and reaction conditions. Mild oxidation, for instance with cetyltrimethylammonium permanganate (CTAP), can convert primary benzylamines to the corresponding aldimines via a mechanism proposed to involve a hydride-ion transfer. ias.ac.in More vigorous oxidation can lead to cleavage of the C-N bond to form benzaldehyde, which can be further oxidized to benzoic acid. ias.ac.in

Ring Oxidation: Electron-rich aromatic rings, particularly those with multiple activating groups like methoxy groups, can be susceptible to oxidative degradation under strong oxidizing conditions. However, they are generally stable to milder oxidants that would target the amine functionality.

Reduction:

Ring Reduction: The aromaticity of the benzene (B151609) ring imparts significant stability, making its reduction challenging. lumenlearning.com Catalytic hydrogenation of the 2,4,6-trimethoxyphenyl ring to the corresponding cyclohexyl derivative requires harsh conditions, such as high pressures of hydrogen gas and elevated temperatures with catalysts like platinum, palladium, or nickel. libretexts.orglibretexts.org

Birch Reduction: A more selective method for reducing electron-rich aromatic rings is the Birch reduction. libretexts.orgmasterorganicchemistry.com This reaction employs a solution of an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol as a proton source. masterorganicchemistry.com For an aromatic ring with electron-donating groups like methoxy groups, the reduction typically occurs at positions ortho and meta to the substituent. masterorganicchemistry.com This would convert the 2,4,6-trimethoxyphenyl ring into a non-conjugated cyclohexadiene derivative.

Specific Mechanistic Investigations Involving the 2,4,6-Trimethoxyphenyl Moiety

The 2,4,6-trimethoxyphenyl group is a significant moiety in organic chemistry, recognized for its distinct electronic and steric properties. Its electron-rich nature, stemming from the three methoxy groups, makes it susceptible to specific chemical transformations. This section delves into the mechanistic details of reactions where this particular moiety plays a central role, focusing on its lability under acidic conditions and its involvement in metal-catalyzed coupling reactions.

Lability and Cleavage of C-C Bonds under Acidic Conditions

The C(sp³)–C(sp²) bond that connects the 2,4,6-trimethoxyphenyl group to an aliphatic carbon can exhibit unexpected lability under acidic conditions researchgate.net. The presence of either Brønsted or Lewis acids can render this otherwise stable carbon-carbon bond prone to cleavage researchgate.net. This reactivity is attributed to the high electron density of the aromatic ring, which is enhanced by the +R (resonance) effect of the methoxy groups researchgate.net. This lability has been observed in various structurally diverse substrates, making the 2,4,6-trimethoxyphenyl moiety a subject of study as a potential leaving group in certain synthetic contexts researchgate.netresearchgate.net. For instance, its utility has been explored as a leaving group at the 5-position of a proline moiety in anodic carbon-carbon bond cleavage reactions researchgate.net.

Under acidic activation, even in the absence of an external nucleophile, a parent substrate can undergo intramolecular cyclization, leading to the cleavage of the labile C-C bond researchgate.net. This reactivity allows for the substitution of the 2,4,6-trimethoxyphenyl group by various nucleophiles under mild reaction conditions, often resulting in high yields of the desired products researchgate.net.

| Condition | Observation | Reference |

|---|---|---|

| Presence of Brønsted or Lewis Acids | Renders the C(sp³)–C(sp²) bond connecting the 2,4,6-trimethoxyphenyl group labile. | researchgate.net |

| Acidic Activation (No Nucleophile) | Intramolecular cyclization can occur, causing C-C bond cleavage. | researchgate.net |

| Acidic Medium with Nucleophiles | Substitution of the trimethoxyphenyl group by various nucleophiles in mild conditions. | researchgate.net |

The mechanism of C-C bond cleavage under acidic conditions commences with the protonation of the electron-rich 2,4,6-trimethoxyphenyl ring researchgate.net. Due to the strong resonance effect of the methoxy groups, the ipso-carbon (the carbon atom of the benzene ring directly attached to the rest of the molecule) becomes a favorable site for protonation researchgate.net.

In the presence of an acid catalyst, such as p-toluenesulfonic acid (PTSA), one of the 2,4,6-trimethoxyphenyl groups is protonated at the ipso position researchgate.net. This initial step leads to the formation of a key intermediate known as an oxonium species researchgate.net. The generation of this species is a critical activation step that precedes the bond cleavage event.

Following the formation of the initial oxonium species, the C(sp³)–C(sp²) bond becomes highly susceptible to cleavage researchgate.net. The oxonium intermediate is unstable and decomposes to form a more stable oxonium species through the elimination of 1,3,5-trimethoxybenzene (TMB) researchgate.net. This elimination process constitutes the C(sp³)–C(sp²) bond cleavage researchgate.net.

The cleavage results in the formation of a carbocationic center on the aliphatic part of the molecule, which can then be attacked by a nucleophile. For example, in one studied reaction, the resulting electrophilic center immediately reacts with 5-nitroindole to produce a new intermediate, which is then deprotonated to form the final unsymmetrical product researchgate.net. This mechanistic pathway highlights how the 2,4,6-trimethoxyphenyl moiety can function as a carbon-based leaving group, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds at its former position researchgate.net.

Tandem C-N and C-C Bond Cleavage Reactions

Research has also explored unique dual C-C bond cleaving reactions in substrates containing two electron-rich and sterically bulky aryl groups, such as 1,3,5-trimethoxybenzene, attached to the same sp³ hybridized carbon researchgate.net. In these systems, a PTSA-catalyzed reaction can initiate a dual C-C bond breaking event, specifically involving both C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds researchgate.net. While the primary focus of these studies has been on multiple C-C bond cleavages, the principles of activating the 2,4,6-trimethoxyphenyl moiety as a leaving group are fundamental. Further investigation is required to fully elucidate specific tandem C-N and C-C bond cleavage pathways directly involving this compound.

Metal-Catalyzed Coupling Mechanisms

The unique electronic properties of the 2,4,6-trimethoxyphenyl group and its derivatives also make them valuable in the context of metal-catalyzed coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds mdpi.com. In particular, derivatives of the 2,4,6-trimethoxyphenyl moiety have been successfully employed as ligands in copper-catalyzed cross-coupling reactions, enhancing catalyst efficacy and product yields nih.gov.

Copper-catalyzed N-arylation, a type of Ullmann condensation or Chan-Lam coupling, is a vital transformation for the synthesis of aryl amines, which are prevalent in pharmaceuticals and other biologically active compounds nih.govbeilstein-journals.orgrsc.org. The efficiency of these reactions often depends on the ancillary ligands coordinated to the copper catalyst nih.gov.

In this context, oxalic diamide ligands have been shown to be highly effective. Specifically, N,N'-bis(2,4,6-trimethoxyphenyl)-oxalamide (BTMPO) , a ligand that incorporates the 2,4,6-trimethoxyphenyl moiety, has proven to be optimal in the copper-catalyzed N-arylation of amines with (hetero)aryl chlorides nih.gov. The use of BTMPO with a copper(I) iodide (CuI) catalyst resulted in a 91% yield for a model reaction, demonstrating its superiority over other structural variants nih.gov.

The proposed pathway for such reactions generally involves the coordination of the N-nucleophile (the amine) and the ligand to the copper center. This is followed by oxidative addition of the aryl halide to the copper complex, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. The electron-rich nature of the BTMPO ligand likely facilitates key steps in the catalytic cycle, leading to higher efficiency. These copper-catalyzed systems, which can operate without the need for an oxygen atmosphere, represent an economical and easy-to-handle method for N-arylation beilstein-journals.org.

| Catalyst System | Ligand | Reaction | Yield | Reference |

|---|---|---|---|---|

| 5 mol% CuI | 5 mol% BTMPO | N-arylation of amines with (hetero)aryl chlorides | 91% | nih.gov |

Oxidative Addition/Reductive Elimination Pathways

There is no specific information available in the search results detailing the participation of this compound in oxidative addition/reductive elimination pathways. These types of reactions are fundamental in organometallic chemistry, often involving a metal center that undergoes an increase and subsequent decrease in its oxidation state.

Typically, oxidative addition involves the addition of a molecule to a metal complex, leading to the cleavage of a bond within the molecule and the formation of two new bonds to the metal center, with an increase in the metal's oxidation state. Reductive elimination is the reverse process, where two ligands on a metal complex are eliminated, forming a new molecule and decreasing the metal's oxidation state.

While electron-rich benzylamines can, in principle, interact with transition metal complexes, specific studies outlining the oxidative addition or reductive elimination of this compound are not found in the available literature.

Advanced Structural Characterization and Spectroscopic Analysis Methodologies

X-ray Crystallography for Molecular and Crystal Structure Elucidation

The determination of the precise three-dimensional arrangement of atoms and molecules within a crystal lattice is fundamental to understanding a compound's physicochemical properties. However, for (2,4,6-Trimethoxyphenyl)methanamine, the foundational crystallographic studies are not available in the public domain.

Determination of Crystal System and Space Group

Without experimental X-ray diffraction data, the crystal system (e.g., monoclinic, orthorhombic, etc.) and the space group, which describes the symmetry of the crystal, remain unknown for this compound.

Analysis of Unit Cell Parameters

The dimensions of the unit cell (a, b, c, α, β, γ) are critical parameters derived from X-ray crystallography. As no crystallographic information file (CIF) or published study is available, these parameters for this compound cannot be provided.

Elucidation of Intermolecular and Intramolecular Interactions

A detailed understanding of the non-covalent interactions, such as van der Waals forces and potential π-π stacking, is contingent on knowing the precise atomic coordinates and molecular packing, which are determined through X-ray crystallography. In the absence of this data, a definitive analysis of these interactions is not possible.

Characterization of Hydrogen Bonding Networks and Crystal Packing Motifs

The presence and nature of hydrogen bonds play a crucial role in determining the crystal packing of amine-containing compounds. While the methanamine group in this compound has the potential to form hydrogen bonds, the specific networks and packing motifs can only be elucidated through crystallographic studies, which are currently unavailable.

Conformational Analysis and Dihedral Angles

The conformation of the molecule, including the torsion angles between the phenyl ring and the methanamine substituent, as well as the orientation of the methoxy (B1213986) groups, is a key aspect of its molecular structure. Precise dihedral angles are calculated from the atomic coordinates obtained via X-ray diffraction. Due to the lack of such data, a detailed conformational analysis cannot be performed.

Advanced Spectroscopic Characterization Methods

While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for confirming the chemical structure of this compound, detailed, publicly available spectral analyses and assignments for this specific compound are scarce. Advanced spectroscopic studies, which would provide deeper insights into its electronic structure and vibrational modes, have not been found in the surveyed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, DOSY NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, ¹H NMR and ¹³C NMR are crucial for elucidating the arrangement of atoms.

¹H NMR: In the proton NMR spectrum of a related compound, 4-tolyl(2,4,6-trimethoxyphenyl)sulfane, the aromatic protons of the trimethoxyphenyl group appear as a singlet at 6.20 ppm. amazonaws.com The methoxy groups exhibit signals at 3.86 ppm (para-methoxy) and 3.81 ppm (ortho-methoxy). amazonaws.com For benzyl(2,4,6-trimethoxyphenyl)sulfane, the aromatic protons of the trimethoxyphenyl ring are observed at 6.08 ppm, with methoxy group signals at 3.81 ppm and 3.74 ppm. amazonaws.com

¹³C NMR: The ¹³C NMR spectrum provides insight into the carbon framework. For 4-tolyl(2,4,6-trimethoxyphenyl)sulfane, the carbons of the trimethoxyphenyl ring resonate at 162.7, 162.5, 99.3, and 91.1 ppm. amazonaws.com The methoxy carbons appear at 56.3 and 55.4 ppm. amazonaws.com In the case of benzyl(2,4,6-trimethoxyphenyl)sulfane, the trimethoxyphenyl ring carbons are found at 162.2, 161.9, 101.5, and 91.0 ppm, while the methoxy carbons are at 56.1 and 55.3 ppm. amazonaws.com

Table 1: NMR Data for Compounds Related to this compound

| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| 4-tolyl(2,4,6-trimethoxyphenyl)sulfane | 6.20 (s, 2H, Ar-H), 3.86 (s, 3H, p-OCH₃), 3.81 (s, 6H, o-OCH₃) | 162.7, 162.5, 99.3, 91.1 (Ar-C), 56.3, 55.4 (OCH₃) |

| Benzyl(2,4,6-trimethoxyphenyl)sulfane | 6.08 (s, 2H, Ar-H), 3.81 (s, 3H, p-OCH₃), 3.74 (s, 6H, o-OCH₃) | 162.2, 161.9, 101.5, 91.0 (Ar-C), 56.1, 55.3 (OCH₃) |

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In compounds containing a 2,4,6-trimethoxyphenyl group, characteristic IR absorption bands are observed. For instance, 4-tolyl(2,4,6-trimethoxyphenyl)sulfane shows peaks at 1592 cm⁻¹ (aromatic C=C stretching), 1456 cm⁻¹ (C-H bending), and 1227 and 1124 cm⁻¹ (C-O stretching of the methoxy groups). amazonaws.com Similarly, benzyl(2,4,6-trimethoxyphenyl)sulfane exhibits bands at 1579 cm⁻¹ (aromatic C=C), 1454 cm⁻¹ (C-H bending), and 1226 and 1092 cm⁻¹ (C-O stretching). amazonaws.com

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. While specific UV-Vis data for this compound was not found, the synthesis of a Schiff base involving a related compound was characterized using UV-Vis spectroscopy in an ethanol solution, with measurements taken between 200–800 nm. nih.gov

Mass Spectrometry Techniques (GC-MS, Mass Spectroscopy)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. A predicted GC-MS spectrum for a related compound, 2,5-Bis(3,4,5-trimethoxyphenyl)tetrahydrofuran, is available, though it is noted that this is a guide and requires further experimental confirmation. hmdb.ca

Mass Spectroscopy: High-resolution mass spectrometry (HRMS) provides very accurate mass measurements, which can be used to determine the elemental composition of a molecule. For 4-tolyl(2,4,6-trimethoxyphenyl)sulfane, the molecular ion peak [M]⁺ was observed at m/z 290.0982, which is very close to the calculated value of 290.0977 for the molecular formula C₁₆H₁₈SO₃. amazonaws.com Similarly, for (2-bromophenyl)(2,4,6-trimethoxyphenyl)sulfane, the [M]⁺ peak was found at 353.9921 (calculated for C₁₅H₁₅BrSO₃: 353.9925). amazonaws.com

Table 2: High-Resolution Mass Spectrometry Data

| Compound | Molecular Formula | Calculated m/z | Found m/z |

| 4-tolyl(2,4,6-trimethoxyphenyl)sulfane | C₁₆H₁₈SO₃ | 290.0977 | 290.0982 |

| (2-Bromophenyl)(2,4,6-trimethoxyphenyl)sulfane | C₁₅H₁₅BrSO₃ | 353.9925 | 353.9921 |

Thermal Analysis (Thermogravimetric Analysis - TGA)

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature. This technique is used to assess the thermal stability of a material. While specific TGA data for this compound is not available in the provided results, TGA has been used to evaluate the thermal stability of related phosphonium iodoplumbates, indicating that these materials have remarkably high thermal stability. researchgate.net

Elemental Analysis

Elemental analysis determines the elemental composition of a compound. The molecular formula of this compound is C₁₀H₁₅NO₃. scbt.comuni.lu This corresponds to an average mass of 197.234 g/mol and a monoisotopic mass of 197.105193 g/mol . epa.gov

Computational Chemistry and Theoretical Studies of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that detailed computational and theoretical studies specifically focused on this compound are not presently available in published research. While general information regarding the compound's identity and its mention in comparative chemical analyses exists, in-depth quantum chemical calculations as specified in the requested outline have not been documented for this particular molecule.

The required analyses, including Density Functional Theory (DFT), Time-Dependent Density Functional Theory (TD-DFT), Ab Initio methods, Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping, are highly specific and require dedicated research studies to generate the necessary data.

Searches have identified computational studies on structurally related but distinct compounds, such as Schiff bases derived from 2,4,6-trimethylphenylamine nih.gov or comparative discussions involving compounds with different substituents. However, the electronic and structural properties are unique to each chemical entity, and data from one compound cannot be accurately extrapolated to another, especially for the precise computational details requested.

Therefore, it is not possible to provide a scientifically accurate article that adheres to the strict outline and focuses solely on this compound at this time. The generation of such an article would necessitate original research and calculations that are beyond the scope of this service.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are crucial for technologies like laser frequency generation and optical switching. Computational methods are increasingly used to predict the NLO properties of organic molecules, guiding the synthesis of new materials with enhanced performance. While direct computational studies on the NLO properties of (2,4,6-Trimethoxyphenyl)methanamine are not extensively documented, research on structurally similar compounds provides valuable insights into the predictive methodologies and expected characteristics.

Theoretical predictions of NLO properties often involve quantum chemical calculations to determine the molecular hyperpolarizability (β), a key indicator of a molecule's NLO response. For instance, studies on chalcone (B49325) derivatives, which also feature substituted benzene (B151609) rings, have utilized techniques like the Z-scan method with femtosecond laser pulses to investigate two-photon absorption (2PA) and third-order nonlinearities. nih.gov In one such study on 2,4,5-Trimethoxy-4'-nitrochalcone, researchers determined various nonlinear parameters, including the 2PA cross-section and second-order hyperpolarizability, which are fundamental to understanding the material's NLO behavior. nih.gov

Furthermore, the frontier molecular orbital energy gap (HOMO-LUMO gap) is a critical parameter that reveals potential charge transfer interactions within a molecule, a key factor for NLO activity. nih.gov Computational models, such as those using Density Functional Theory (DFT), can accurately calculate this gap. For related Schiff base compounds derived from substituted phenylamines, a smaller energy gap is often correlated with higher NLO activity due to facilitated intramolecular charge transfer. nih.gov The development of deep learning approaches, such as Atomistic Line Graph Neural Networks (ALIGNN), also shows promise in accelerating the discovery of novel NLO materials by accurately predicting their properties from large databases. arxiv.org

Data derived from studies on 2,4,5-Trimethoxy-4'-nitrochalcone and is illustrative of parameters evaluated for NLO properties. nih.gov

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping out the intricate steps of chemical reactions, providing a detailed picture of the transformation from reactants to products.

Understanding a reaction's mechanism involves identifying the transition states (TS)—the highest energy points along the reaction coordinate—and calculating their activation energies (Ea). These calculations, typically performed using DFT, reveal the kinetic feasibility of a proposed pathway.

For example, in the computational study of the lignin (B12514952) peroxidase-catalyzed degradation of a compound related to this compound, 1-(3′,4′-dimethoxyphenyl)propene, researchers identified multiple transition states. mdpi.com The activation energies for these steps ranged from 25.12 to 79.52 kcal/mol. mdpi.com The step involving a proton transfer and significant bond reorganization was found to be the rate-determining step, exhibiting the highest activation energy. mdpi.com Such analyses are crucial for optimizing reaction conditions and understanding the catalytic role of enzymes or other catalysts.

Table 2: Example Activation Energies for a Multi-Step Reaction Pathway

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

|---|---|---|

| Step 1 | TS1 | 25.12 |

| Step 2 | TS2 | 49.03 |

| Step 3 | TS3 | Varies |

| Step 4 | TS4 | 79.52 |

Data adapted from a computational study on the degradation of 1-(3′,4′-dimethoxyphenyl)propene and is for illustrative purposes. mdpi.com

In studies of nucleophilic aromatic substitution reactions involving methylamine (B109427) (a structural component of the target molecule), DFT calculations have been used to construct detailed Gibbs free energy profiles. researchgate.net These profiles illustrate the energy changes as the reaction progresses, identifying stable intermediates and the energy barriers between them. For instance, the reaction of methylamine with 5,7-dinitroquinazoline-4-one was shown to proceed through specific intermediates, with the free energy profile elucidating the regioselectivity of the reaction. researchgate.net The profiles can be calculated for reactions in the gas phase and in different solvent media to understand the environmental effects on the reaction mechanism. researchgate.net

In Silico Design and Prediction

Computational methods are instrumental in the modern drug discovery and materials science landscape, enabling the virtual screening and design of molecules with desired biological or chemical properties.

Molecular docking is a key in silico technique used to predict the preferred orientation of a ligand when bound to a target receptor, such as a protein or enzyme. This method helps in identifying potential binding sites and understanding the nature of the molecular interactions.

For derivatives of this compound, such as Schiff bases, molecular docking studies have been performed to evaluate their potential as therapeutic agents. nih.govresearchgate.net In one study, a Schiff base compound was docked into the active site of a cancer drug target, dihydrofolate reductase. researchgate.net The results revealed favorable binding energies and identified key interactions, such as hydrogen bonds and hydrophobic interactions with specific amino acid residues in the binding pocket. researchgate.net

The process of ligand binding site prediction has evolved from geometry-based algorithms to more sophisticated machine learning methods. dundee.ac.uknih.gov These methods are benchmarked against large datasets of known protein-ligand complexes to ensure their accuracy. dundee.ac.uk The identification of these interaction patterns is crucial for structure-based drug design, allowing for the modification of the ligand to improve its binding affinity and selectivity. nih.gov

Table 3: Illustrative Molecular Docking Results for a Related Schiff Base Compound

| Target Protein | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| Dihydrofolate Reductase | High | Specific residues in active site | Hydrogen Bonding, Hydrophobic |

| E. coli DNA Gyrase | High | Not specified | Not specified |

| SARS-CoV-2 Receptor | High | Not specified | Not specified |

Data derived from in silico studies on Schiff base derivatives and is for illustrative purposes. researchgate.netnih.gov

Derivatives, Analogues, and Structure Activity Relationship Sar Studies in Chemical Synthesis

Synthesis and Characterization of Novel Derivatives

The synthetic exploration of (2,4,6-Trimethoxyphenyl)methanamine has yielded a variety of analogues through modifications at the amino group, the aromatic ring, and the methylene (B1212753) bridge. These derivatives are crucial for establishing structure-activity relationships (SAR) and optimizing the lead compound for various applications.

N-Alkylated and Acylated Analogues

The primary amine functionality of this compound serves as a versatile handle for the introduction of a wide array of substituents. Standard synthetic methodologies can be employed to generate N-alkylated and N-acylated derivatives.

N-Alkylation can be achieved through reactions with alkyl halides, where the amine acts as a nucleophile. The reaction rate and extent of alkylation (mono- versus di-alkylation) can be controlled by the stoichiometry of the reactants, the nature of the alkylating agent, and the reaction conditions. For instance, reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) offers a controlled route to mono-N-alkylated products.

N-Acylation is readily accomplished by treating this compound with acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. nih.gov This reaction typically proceeds under mild conditions to afford the corresponding amides. For example, the reaction with maleic anhydride (B1165640) in toluene (B28343) has been used to synthesize N-(2,4,6-trimethylphenyl)maleamic acid, a structurally related compound. researchgate.net Transamidation, using reagents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) as the acyl source in the presence of a suitable catalyst, presents an alternative route to formylated and acetylated derivatives. researchgate.net

The characterization of these analogues relies on standard spectroscopic techniques. The successful alkylation or acylation is confirmed by the appearance of new signals in ¹H and ¹³C NMR spectra corresponding to the introduced alkyl or acyl groups, and a shift in the signals of the protons and carbons adjacent to the nitrogen atom. Infrared (IR) spectroscopy would show the appearance of a characteristic amide C=O stretch in acylated products.

| Derivative Type | General Synthetic Method | Key Characterization Features |

| N-Alkyl | Reaction with alkyl halides; Reductive amination | Appearance of new alkyl signals in NMR spectra |

| N-Acyl | Reaction with acyl chlorides/anhydrides; Transamidation | Appearance of amide C=O stretch in IR; Downfield shift of NH proton in NMR |

Substituted Aryl and Heterocyclic Analogues

The incorporation of additional aryl or heterocyclic moieties can significantly alter the steric and electronic properties of the parent compound. Such modifications can be achieved by forming a new bond between the nitrogen atom of this compound and an aromatic or heterocyclic system.

One prominent example involves the synthesis of N-aryl-4-aminoquinazoline derivatives . In a relevant study, various aryl amines were reacted with 6,7,8-trimethoxy-4-chloroquinazoline to produce a series of N-aryl-4-aminoquinazolines. nih.govnih.gov This nucleophilic aromatic substitution reaction demonstrates a viable route to link the trimethoxyphenyl scaffold to a heterocyclic core, albeit in this case the starting material was an aniline (B41778) derivative rather than the benzylamine. A similar strategy could be envisioned where this compound acts as the nucleophile, displacing a suitable leaving group on a heterocyclic ring.

Another approach involves the construction of heterocyclic rings using the amine as a key building block. For instance, the reaction of N-mesitylthiourea (a trimethylphenyl derivative) with 2-chloro-1,1-dimethoxyethane leads to the formation of a thiazole derivative , N-(2,4,6-trimethylphenyl)-1,3-thiazol-2-amine. beilstein-journals.org This highlights the potential of using this compound in condensation reactions to form various five- and six-membered heterocyclic systems. nih.govresearchgate.netnih.gov The synthesis of Schiff bases through condensation with aldehydes, such as the reaction between 2,4,6-trimethylphenylamine and vanillin, also provides a pathway to more complex substituted aryl analogues. nih.gov

The characterization of these analogues would involve detailed 2D NMR studies (COSY, HSQC, HMBC) to establish the connectivity between the this compound fragment and the newly introduced aromatic or heterocyclic ring. X-ray crystallography can provide unambiguous structural confirmation.

| Analogue Type | Synthetic Strategy | Example |

| N-Aryl | Nucleophilic aromatic substitution | Reaction with activated aryl halides/heterocycles |

| Heterocyclic | Condensation reactions | Formation of quinazolines, thiazoles, imidazoles |

Analogues with Modified Side Chains

Modification of the methylene linker between the aromatic ring and the amine offers another avenue for creating novel analogues. While specific examples starting from this compound are not prevalent in the searched literature, standard synthetic transformations can be proposed.

For instance, homologation of the side chain to produce β-(2,4,6-trimethoxyphenyl)ethylamine derivatives could be achieved. This might involve the conversion of 2,4,6-trimethoxybenzaldehyde (B41885) to the corresponding nitrostyrene, followed by reduction of the double bond and the nitro group. Alternatively, the Arndt-Eistert homologation of a carboxylic acid precursor could be employed.

Role of the 2,4,6-Trimethoxyphenyl Moiety in Derivative Design

The 2,4,6-trimethoxyphenyl group is not merely a passive scaffold but plays an active role in directing the synthesis and influencing the properties of its derivatives. Its electronic and steric characteristics are key considerations in the design of new molecules.

Electronic Effects of Methoxy (B1213986) Substituents on Reactivity

The three methoxy groups on the phenyl ring are strong electron-donating groups. They increase the electron density of the aromatic ring through their +M (mesomeric) or +R (resonance) effect. This has several important consequences for the reactivity of this compound and its derivatives.

The increased electron density on the aromatic ring makes it more susceptible to electrophilic aromatic substitution . However, the positions ortho and para to the methoxy groups are already substituted. The positions meta to the methoxy groups (positions 3 and 5) are activated, but substitution at these positions would be sterically hindered.

| Electronic Effect | Consequence on Reactivity |

| +M effect of methoxy groups | Increased electron density on the aromatic ring |

| -I effect on benzylic carbon | Potential modulation of amine basicity |

Steric Hindrance Considerations in Molecular Design

The presence of two methoxy groups in the ortho positions relative to the aminomethyl substituent creates significant steric hindrance around the benzylic carbon and the nitrogen atom. This steric bulk has important implications for the design and synthesis of derivatives.

The steric hindrance can impede the approach of bulky reagents to the amine functionality, potentially slowing down or preventing certain reactions. For example, N-alkylation with bulky alkyl halides might be less efficient compared to reactions with smaller electrophiles. Similarly, the formation of certain heterocyclic rings that require significant conformational rearrangement around the benzylic position might be disfavored.

However, this steric hindrance can also be advantageous. It can provide a degree of kinetic stability to the molecule and its derivatives by shielding reactive centers from enzymatic degradation or unwanted side reactions. In the context of designing ligands for metal catalysts, such as N-heterocyclic carbenes (NHCs), bulky substituents like the 2,4,6-trimethylphenyl (mesityl) group are known to enhance the stability and catalytic activity of the resulting metal complexes. nih.gov The steric bulk of the 2,4,6-trimethoxyphenyl group can therefore be a critical design element for creating more robust and selective molecules.

Advanced Synthetic Applications of Derivatives

The (2,4,6-Trimethoxyphenyl) moiety is a versatile structural unit that has found significant use in various advanced synthetic applications. Its derivatives are employed in the creation of specialized reagents for analytical chemistry, as precursors for potent organocatalysts, and as key components in the synthesis of complex organosilicon compounds and biologically active molecules.

Formation of Permanently Charged Positive Derivatives

The formation of permanently charged derivatives is a crucial technique in analytical chemistry, particularly for enhancing the detection of molecules by mass spectrometry. While this compound itself can be derivatized through standard N-alkylation to form quaternary ammonium (B1175870) salts, a more notable application involves a related precursor, the tris(2,4,6-trimethoxyphenyl)methyl carbenium ion. This stable carbenium ion serves as a highly effective reagent for derivatizing other molecules. evitachem.com

This cation readily undergoes substitution reactions, particularly at its para-methoxy groups, with primary and secondary alkyl amines. evitachem.com This reaction covalently attaches the bulky trimethoxyphenyl-containing group to the target amine, creating a permanently charged positive derivative. The primary advantage of this method is in the analysis of biomolecules, such as amino acids and small peptides, using techniques like matrix-assisted laser desorption ionization-time-of-flight (MALDI-TOF) mass spectrometry, where the permanent charge significantly improves ionization efficiency and detection sensitivity. evitachem.com Similarly, stable diarylcarbenium salts can be formed from bis(2,4,6-trimethoxyphenyl)methanol, further highlighting the utility of the trimethoxyphenyl scaffold in generating stable, positively charged species. evitachem.com

Organocatalytic Applications of Trimethoxyphenyl-Derived Ligands and Precursors

The electron-rich nature of the 2,4,6-trimethoxyphenyl group makes it an ideal component for designing highly effective organocatalysts. A prominent example is Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP), a highly basic phosphine (B1218219) that functions as a potent Lewis base catalyst in a wide array of organic transformations. evitachem.comnih.gov The extensive methoxy substitution on the phenyl rings enhances the electron-donating ability of the phosphine, making it a powerful catalyst for reactions involving the activation of silicon-element bonds. nih.gov

TTMPP has demonstrated high efficiency in catalyzing the cyanosilylation of various aldehydes and ketones using trimethylsilyl (B98337) cyanide (TMSCN), affording the corresponding cyanohydrin silyl (B83357) ethers in good to excellent yields. nih.gov The catalyst effectively activates the C-Si bond of TMSCN, facilitating the smooth progress of the reaction. nih.gov Beyond cyanosilylation, TTMPP is employed in numerous other synthetic reactions, showcasing its versatility as an organocatalyst. evitachem.comnih.gov

Table 1: Organocatalytic Reactions Catalyzed by Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP)

| Reaction Type | Substrates | Product Type | Catalyst Loading | Source(s) |

|---|---|---|---|---|

| Cyanosilylation | Aldehydes, Ketones | Cyanohydrin Silyl Ethers | 1-5 mol% | nih.gov |

| Cyanocarbonation | Aldehydes, Ketones | Cyanohydrin Carbonates | 5-10 mol% | nih.gov |

| Group Transfer Polymerization | Alkyl (meth)acrylates | Polymers | Not specified | evitachem.com |

| Nitroaldol (Henry) Reaction | Aldehydes, Nitroalkanes | Nitro-alcohols | Not specified | evitachem.com |

| Oxa-Michael Reaction | α,β-Unsaturated Carbonyls, Alcohols | β-Alkoxy Carbonyls | Not specified | evitachem.com |

| Selective Deacetylation | Acetylated compounds | Deacetylated products | Not specified | evitachem.com |

Applications in Silicon-Functionalized Compounds and Carbosilanes

The 2,4,6-trimethoxyphenyl (TMOP) group has been ingeniously utilized as a unique, acid-labile protecting group for silicon, enabling the synthesis of complex silicon-functionalized compounds and carbosilanes. researchgate.net Carbosilanes, which feature skeletons of alternating silicon and carbon atoms, are of interest for materials science applications. researchgate.net

Researchers have investigated the synthetic potential of TMOP-substituted (chloromethyl)silanes, such as (TMOP)Me₂SiCH₂Cl, for the preparation of Si-functionalized (silylmethyl)silanes and α,ω-dichlorocarbosilanes. researchgate.net Furthermore, triorganyl(2,4,6-trimethoxyphenyl)silanes serve as effective silylating agents for O-, N-, and S-nucleophiles under mild, acidic conditions. researchgate.net These reagents exhibit valuable chemo- and regioselectivity and produce the relatively inert and recyclable byproduct 1,3,5-trimethoxybenzene, enhancing their synthetic utility. researchgate.net The strategic use of the TMOP group allows for selective cleavage in the presence of other acid-labile groups, facilitating the synthesis of targeted chlorosilanes. researchgate.net This methodology has been pivotal in developing flexible, multi-gram-scale syntheses of silicon-containing nitrogen heterocycles, which are valuable building blocks in medicinal chemistry. nih.gov

Table 2: Examples of Silicon-Functionalized Compounds from TMOP Reagents

| TMOP Reagent | Application | Resulting Structure/Compound Type | Source(s) |

|---|---|---|---|

| (TMOP)Me₂SiCH₂Cl | Reagent for Si-functionalization | Si-functionalized (silylmethyl)silanes | researchgate.net |

| (TMOP)₂MeSiCH₂Cl | Reagent for Si-functionalization | α,ω-Dichlorocarbosilanes | researchgate.net |

| Triorganyl(TMOP)silanes | Silylating agents | Silylated O-, N-, and S-nucleophiles | researchgate.net |

| TMOP-protected silanes | Precursors for drug-like candidates | Silicon-containing tetrahydroquinolines | nih.gov |

Synthesis and Characterization of Analogues for Biological Research

The this compound framework and its parent trimethoxybenzene ring are privileged scaffolds in medicinal chemistry, serving as a foundation for the design and synthesis of novel therapeutic agents. This scaffold is a common structural feature in many natural products with potent biological activity, such as colchicine (B1669291) and podophyllotoxin. researchgate.net

A common strategy involves using the trimethoxyphenyl ring as a key structural component (e.g., the 'A' ring) and modifying other parts of the molecule to create a library of analogues for screening against biological targets. nih.govnih.gov For instance, a series of chalcone (B49325) derivatives were designed by hybridizing a 1-(2,4,6-trimethoxyphenyl) unit with various aromatic rings, leading to the discovery of compounds with significant in vitro inhibitory effects on tumor cells. nih.govnih.gov Similarly, new analogues of the microtubule-inhibitor combretastatin (B1194345) A-4 have been synthesized by linking a trimethoxyphenyl group to different heterocyclic linkers, resulting in potent cytotoxic agents. nih.gov Other research has focused on modifying azalactone rings containing a trimethoxyphenyl moiety to produce novel compounds with anticancer properties. mdpi.com These approaches demonstrate the value of the trimethoxyphenyl scaffold as a versatile template for generating diverse molecular structures to probe and interact with specific biological targets like tubulin and protein kinases. nih.govnih.gov

5-HT₂A Receptor: The trimethoxyphenyl motif is a key pharmacophore for ligands targeting the serotonin (B10506) 5-HT₂A receptor, a primary target for psychedelic drugs and other neuropsychiatric agents. The classic psychedelic mescaline features a 3,4,5-trimethoxyphenyl group. To better understand the structure-activity relationships at this receptor, researchers have designed conformationally restricted analogues. One such analogue, C-(4,5,6-trimethoxyindan-1-yl)methanamine, was designed using a homology model of the human 5-HT₂A receptor to mimic a specific bound conformation of mescaline. psu.edu Pharmacological testing revealed that this rigid analogue possessed a nearly 3-fold higher affinity and was twice as potent at the 5-HT₂A receptor compared to mescaline. psu.edu Furthermore, the model correctly predicted that the (R)-enantiomer would be the more potent of the two, demonstrating the power of computational models in designing new chemical probes for G protein-coupled receptors. psu.edu Studies on related N-benzyl phenethylamines have further elucidated interactions within the receptor, highlighting the importance of specific amino acid residues like Phe339 and Phe340 in agonist binding and receptor activation. nih.govpsu.edu

Mechanistic Investigations of Interactions at a Cellular Level

No data is available in the scientific literature regarding the mechanistic investigations of this compound's interactions at a cellular level. Therefore, details on its potential for cell membrane disruption or metabolic enzyme inhibition cannot be provided.

Table 1: Summary of Cellular Interaction Studies

No studies are available.

Applications in Organic Synthesis and Chemical Transformations

(2,4,6-Trimethoxyphenyl)methanamine as a Key Building Block in Complex Synthesis

The primary amine functionality of this compound makes it an excellent nucleophile and a key starting material for the construction of more elaborate molecular frameworks. As a building block, it can be incorporated into larger structures through the formation of carbon-nitrogen bonds, such as in the synthesis of amides, imines, and more complex heterocyclic systems. Its bulky 2,4,6-trimethoxyphenyl group can play a significant role in directing the stereochemistry of reactions and influencing the conformational properties of the final products. This steric and electronic influence is crucial in the assembly of architecturally complex molecules where precise control of molecular shape is desired.

Construction of Diverse Organic Molecular Architectures

The reactivity of this compound enables its participation in a variety of chemical transformations, leading to a wide array of organic structures.

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. Primary amines are fundamental building blocks in the synthesis of nitrogen-containing heterocycles. This compound can serve as the amine component in multicomponent reactions (MCRs) that construct complex ring systems in a single step. For instance, in reactions analogous to the synthesis of pyrimido[4,5-d]-pyrimidines, an amine is reacted with an aldehyde and 6-aminouracil, where the amine's nucleophilicity is key to the initial steps of the reaction cascade nih.gov. Similarly, chiral phosphonylated 1,2-dihydroisoquinolines can be synthesized through MCRs involving an amine, an alkynylbenzaldehyde, and a phosphonate, demonstrating the versatility of amines in creating diverse heterocyclic scaffolds nih.gov.

The Petasis Borono-Mannich (PBM) reaction is a powerful three-component reaction that synthesizes substituted amines from an amine, a carbonyl compound (like an aldehyde), and an organoboronic acid wikipedia.orgorganic-chemistry.org. This reaction is particularly useful for creating allyl amines when a vinylboronic acid is used. The reaction proceeds through the formation of an iminium ion from the condensation of the amine and the aldehyde, which is then attacked by the nucleophilic vinyl group from the boronic acid organic-chemistry.org. This compound is a suitable substrate for this reaction, offering a pathway to structurally diverse allyl amines. The reaction is valued for its operational simplicity and tolerance of a wide range of functional groups wikipedia.orgnih.gov.

Table 1: The Petasis Borono-Mannich Reaction for Allyl Amine Synthesis

| Component 1: Amine | Component 2: Carbonyl | Component 3: Boronic Acid | Product |

| This compound | Aldehyde (R¹CHO) | Vinylboronic Acid | Substituted Allyl Amine |

The synthesis of chalcones, which are characterized by an α,β-unsaturated ketone core, is most commonly achieved through the base-catalyzed Claisen-Schmidt condensation nih.govuece.br. This reaction involves the aldol condensation between an aromatic aldehyde and an acetophenone (or another ketone) nih.govsaudijournals.com. Therefore, this compound, as a primary amine, is not a direct precursor in the standard synthesis of chalcone (B49325) derivatives. The synthesis of chalcones bearing the 2,4,6-trimethoxyphenyl moiety starts from the corresponding ketone, such as 2,4,6-trimethoxyacetophenone researchgate.net.

Role in Catalyst Development and Ligand Design

The field of catalysis relies heavily on the design of organic molecules, known as ligands, that can coordinate to a metal center and modulate its reactivity and selectivity. Primary amines are versatile starting points for ligand synthesis, particularly for Schiff base ligands. A Schiff base is formed through the condensation reaction between a primary amine and an aldehyde or ketone nih.gov.

This compound can be converted into a variety of Schiff base ligands. For example, reacting it with salicylaldehyde would produce a bidentate ligand capable of coordinating to a metal through the imine nitrogen and the phenolic oxygen. The steric bulk provided by the trimethoxyphenyl group is a critical design element, as it can create a specific coordination environment around the metal, influencing the efficiency and selectivity of the catalytic process scholaris.ca.

Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are fundamental for forming carbon-carbon and carbon-heteroatom bonds. The performance of the metal catalyst (often palladium, nickel, or copper) is critically dependent on the auxiliary ligand coordinated to it ias.ac.in.

Schiff base complexes of transition metals have demonstrated significant catalytic activity in these reactions ias.ac.in. A ligand derived from this compound can coordinate to a metal like palladium or copper, forming a precatalyst. This complex then enters the catalytic cycle, facilitating key steps such as oxidative addition and reductive elimination. The electronic properties of the electron-rich trimethoxyphenyl ring can enhance the catalytic activity by increasing the electron density at the metal center, which can promote the initial oxidative addition step. The steric hindrance of the ligand can also be beneficial, promoting the final reductive elimination step and preventing catalyst deactivation scholaris.ca.

Table 2: Role of Auxiliary Ligands in Key Cross-Coupling Reactions

| Reaction Name | Metal Catalyst | Typical Reactants | Role of Auxiliary Ligand |

| Suzuki-Miyaura Coupling | Palladium (Pd) | Aryl Halide + Organoboron Compound | Stabilizes the active Pd(0) species; influences rates of oxidative addition and reductive elimination. |

| Buchwald-Hartwig Amination | Palladium (Pd) | Aryl Halide + Amine | Facilitates C-N bond formation by promoting reductive elimination from the Pd(II) intermediate. |

| Ullmann Condensation | Copper (Cu) | Aryl Halide + Amine/Alcohol | Enhances the solubility and reactivity of the copper catalyst; facilitates C-N or C-O bond formation. |

| Heck Reaction | Palladium (Pd) | Aryl Halide + Alkene | Controls regioselectivity and stabilizes the palladium intermediates throughout the catalytic cycle. |

Organocatalyst Precursors and Their Mechanistic Roles

Extensive research of publicly available scientific literature and chemical databases did not yield specific information on the use of this compound as a direct precursor for organocatalysts or detailed mechanistic studies of catalysts derived from it.

The field of organocatalysis often utilizes primary amines as precursors for the synthesis of chiral catalysts. These catalysts typically function through the formation of enamine or iminium ion intermediates, or by acting as Brønsted bases or acids. Chiral primary amines are frequently incorporated into more complex molecular scaffolds to create bifunctional catalysts, where the amine moiety works in concert with another functional group (such as a thiourea, urea, or Brønsted acid) to activate both the nucleophile and the electrophile in a stereocontrolled manner.

While the electron-rich nature of the 2,4,6-trimethoxyphenyl group could in principle influence the reactivity and selectivity of a catalyst derived from this compound, no specific examples or mechanistic studies detailing such effects were found in the reviewed literature. The existing body of research on organocatalysis focuses on a wide array of other primary amine precursors, but does not appear to include the specific compound of interest.

Therefore, a detailed discussion on the role of this compound as an organocatalyst precursor and the mechanistic roles of its derivatives cannot be provided based on the currently available scientific information.

Applications in Advanced Materials Science

Integration into Specialty Chemicals Production

There is no substantial information in peer-reviewed literature detailing the integration of (2,4,6-Trimethoxyphenyl)methanamine into the production of specialty chemicals for advanced material applications. Specialty chemicals are valued for their performance-enhancing properties in various products, and while substituted amines are often used as intermediates, the specific role of this compound remains undocumented.

Development of Functional Materials and Components

The development of functional materials often relies on molecular building blocks that impart specific electronic, optical, or polymeric properties. While the trimethoxyphenyl moiety is of interest in materials science, its methanamine derivative has not been a prominent subject of research in this capacity.

No significant research has been published that investigates this compound as a precursor for electronic or optical materials. Such applications would typically involve the compound's ability to influence conductivity, light emission, or other photophysical properties, but studies to this effect are not currently available.

The use of this compound as a monomer or functional component in polymer science is not described in the available scientific literature. Polymer chemistry often utilizes amines for creating polyamides, polyimides, or epoxy resins; however, the specific incorporation of this compound and the resulting material properties have not been reported.

Supramolecular chemistry explores the non-covalent interactions between molecules that lead to self-assembled, highly organized structures. The methoxy (B1213986) groups and the amine functionality of this compound could potentially participate in hydrogen bonding and other non-covalent interactions. Nevertheless, there are no specific studies detailing its role in forming supramolecular assemblies or its application in this field.

Fundamental Molecular Interactions and Supramolecular Assembly

Non-Covalent Interactions in Molecular Systems

Non-covalent interactions are fundamental forces that mediate the association of molecules in chemical and biological systems. Though weaker than covalent bonds, their collective and directional nature is responsible for the formation of complex, organized structures. These interactions, including hydrogen bonds and π-π stacking, are crucial in fields like crystal engineering, supramolecular chemistry, and drug design researchgate.netnih.govmdpi.com. The stability of these interactions is often dominated by a combination of electrostatic and dispersion forces scholarsportal.info.

For (2,4,6-Trimethoxyphenyl)methanamine, the primary sites for non-covalent interactions are:

The Aminomethyl Group (-CH2NH2): The nitrogen atom, with its lone pair of electrons, and the hydrogen atoms are potent sites for hydrogen bonding, acting as both acceptors and donors.

The Methoxy (B1213986) Groups (-OCH3): The oxygen atoms serve as hydrogen bond acceptors.

The Phenyl Ring: The electron-rich π-system of the benzene (B151609) ring can participate in π-π stacking and other π-involved interactions.

Hydrogen bonding is a highly directional, non-covalent interaction that plays a pivotal role in establishing the structure of molecular crystals mdpi.comnih.govresearchgate.net. In this compound, the aminomethyl group is the primary hydrogen bond donor (N-H), while the amine nitrogen and the three methoxy oxygens can act as hydrogen bond acceptors.

| Interaction Type | Donor | Acceptor | Potential Supramolecular Motif |

|---|---|---|---|

| N-H···N | Amine (-NH₂) | Amine (-NH₂) | Chains, Dimers |

| N-H···O | Amine (-NH₂) | Methoxy (-OCH₃) | Chains, Sheets |

| C-H···O | Aromatic C-H, Methyl C-H | Methoxy (-OCH₃), Amine (-NH₂) | Framework stabilization |

| N-H···π | Amine (-NH₂) | Aromatic Ring | Conformational stabilization |

The interaction between aromatic rings, known as π-π stacking, is a significant non-covalent force that contributes to the stabilization of molecular assemblies, including the double helix of DNA arxiv.org. These interactions arise from a combination of electrostatic and dispersion forces between the π-electron clouds of adjacent aromatic rings arxiv.org. The geometry of these interactions can vary, including face-to-face, slipped-parallel (offset), and T-shaped arrangements.

The benzene ring of this compound is highly substituted with electron-donating methoxy groups. These substituents modulate the electron density of the π-system, which in turn influences the nature and strength of the π-π stacking interactions banglajol.info. In related trimethoxybenzene derivatives, π-π stacking interactions have been observed to connect molecular chains into larger sheets, with typical centroid-to-centroid distances of around 3.9 Å researchgate.net. Computational studies on aniline (B41778) dimers, which share the amine-substituted ring feature, show that slipped-parallel configurations can be the most stable, with interaction energies on the order of -9 to -10 kcal/mol banglajol.info. The presence of multiple methoxy groups may introduce steric hindrance that favors offset or slipped-stacking arrangements over a direct face-to-face geometry to minimize repulsion.

Molecular recognition and self-assembly are processes where molecules spontaneously organize into well-defined, stable structures through non-covalent interactions. The specificity of these interactions—the directionality of hydrogen bonds and the orientational dependence of π-π stacking—provides the "information" that guides the assembly process.

For this compound, the combination of strong, directional N-H···N and N-H···O hydrogen bonds with the broader, less directional π-π stacking interactions would dictate a specific packing arrangement in the solid state. The hydrogen bonds would likely form the primary structural framework, such as chains or layers, and these frameworks would then be organized by weaker π-π and van der Waals forces. This hierarchical assembly is a common principle in supramolecular chemistry. The ability of molecules to recognize and selectively bind to one another is the foundation for creating complex, functional materials from molecular building blocks.

Host-Guest Chemistry Considerations

Host-guest chemistry involves the formation of unique structural complexes between a larger 'host' molecule and a smaller 'guest' molecule. The binding is governed by the same non-covalent interactions that direct self-assembly, with shape and electronic complementarity between the host and guest being crucial.

While specific studies detailing this compound as a host or guest are not prevalent, its structural features suggest potential roles in such systems. The electron-rich trimethoxyphenyl ring makes it an excellent candidate to act as a guest for electron-deficient hosts. For example, it could fit within the cavity of a cyclophane or a cyclodextrin host, stabilized by π-π stacking interactions nih.gov. The binding affinity in such systems is often dependent on the number of π-electrons and the geometric fit of the guest within the host's cavity nih.gov.

Furthermore, the amine and methoxy groups offer sites for hydrogen bonding, which could allow this compound to bind to hosts that possess complementary hydrogen bond donor/acceptor sites. This type of multi-point recognition can lead to strong and selective host-guest complex formation, which is a key principle in supramolecular chemistry and areas like chemical sensing and targeted delivery rsc.org. Conversely, in a different context, a crystalline lattice of this compound could potentially act as a host, trapping smaller molecules within voids in its crystal structure, a phenomenon observed in some room-temperature phosphorescence host-guest systems rsc.org.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of greener and more efficient synthetic routes to (2,4,6-Trimethoxyphenyl)methanamine and its derivatives is a key focus of future research. Current methods often rely on traditional batch processes which can be resource-intensive.

Flow Chemistry: Continuous flow synthesis presents a promising alternative to batch production. mdpi.comtcichemicals.com This technology offers enhanced safety, particularly when dealing with potentially hazardous reagents, and allows for precise control over reaction parameters, leading to higher yields and purity. mdpi.comtcichemicals.com The application of flow chemistry to the synthesis of substituted benzylamines is an active area of research that can be directly applied to the production of this compound. durham.ac.ukdurham.ac.uk

Photocatalysis: Visible-light-driven photocatalysis is another green chemistry approach that is gaining traction. acs.orgnih.govacs.org The electron-rich nature of the trimethoxyphenyl ring makes this compound an excellent candidate for photocatalytic reactions, such as oxidative self-coupling. acs.orgnih.govacs.orgresearchgate.net Future work will likely focus on developing robust and recyclable photocatalysts for these transformations.

Mechanochemistry: Mechanochemical synthesis, which uses mechanical force to drive chemical reactions, offers a solvent-free and often more sustainable alternative to traditional solution-phase chemistry. nih.gov The application of mechanochemistry to the synthesis of complex organic molecules is a rapidly growing field, and its use in the production of this compound and its derivatives could lead to more environmentally friendly manufacturing processes.

Advanced Mechanistic Studies for Complex Transformations